MC-Val-Cit-PAB-clindamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Val-Cit-PAB-clindamycin is a compound that combines the potent antitumor properties of clindamycin, a protein synthesis inhibitor, with the antibody-drug conjugate (ADC) linker MC-Val-Cit-PAB . This compound is primarily used in the development of ADCs, which are targeted cancer therapies designed to deliver cytotoxic drugs directly to cancer cells, thereby minimizing damage to healthy cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-clindamycin involves the conjugation of clindamycin with the MC-Val-Cit-PAB linker. The process typically includes the following steps:
Activation of Clindamycin: Clindamycin is activated using a suitable reagent to introduce a reactive group.
Linker Attachment: The activated clindamycin is then reacted with the MC-Val-Cit-PAB linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of clindamycin are activated in a controlled environment.
Conjugation: The activated clindamycin is then conjugated with the MC-Val-Cit-PAB linker in large reactors.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
MC-Val-Cit-PAB-clindamycin undergoes several types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the linker.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the stability and activity of the conjugate.
Common Reagents and Conditions
Hydrolysis: Common reagents include acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under controlled temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include the cleaved linker and the released clindamycin, which retains its antitumor activity .
科学研究应用
MC-Val-Cit-PAB-clindamycin has a wide range of scientific research applications, including:
作用机制
MC-Val-Cit-PAB-clindamycin exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC targets specific cancer cell antigens, allowing for selective delivery of the cytotoxic drug.
Internalization and Cleavage: Once bound to the cancer cell, the ADC is internalized, and the linker is cleaved by lysosomal enzymes, releasing clindamycin.
Inhibition of Protein Synthesis: Clindamycin inhibits protein synthesis in the cancer cell, leading to cell death.
相似化合物的比较
MC-Val-Cit-PAB-clindamycin is unique due to its specific combination of clindamycin and the MC-Val-Cit-PAB linker. Similar compounds include:
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker used in targeted cancer therapies.
MC-Val-Cit-PAB-doxorubicin: Combines the linker with doxorubicin, a different cytotoxic drug.
This compound stands out due to its potent antitumor activity and the specific targeting capabilities provided by the MC-Val-Cit-PAB linker .
属性
分子式 |
C46H72ClN8O11S+ |
---|---|
分子量 |
980.6 g/mol |
IUPAC 名称 |
(2S,4R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C46H71ClN8O11S/c1-7-12-29-23-32(43(63)53-37(27(4)47)41-39(60)38(59)40(61)45(66-41)67-6)55(5,25-29)24-28-15-17-30(18-16-28)50-42(62)31(13-11-21-49-46(48)65)51-44(64)36(26(2)3)52-33(56)14-9-8-10-22-54-34(57)19-20-35(54)58/h15-20,26-27,29,31-32,36-41,45,59-61H,7-14,21-25H2,1-6H3,(H6-,48,49,50,51,52,53,56,62,63,64,65)/p+1/t27-,29+,31-,32-,36-,37+,38-,39+,40+,41+,45+,55?/m0/s1 |
InChI 键 |
KINAEBJVJLCQDX-DCAHZPCSSA-O |
手性 SMILES |
CCC[C@@H]1C[C@H]([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)N[C@@H]([C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)SC)O)O)O)[C@H](C)Cl |
规范 SMILES |
CCCC1CC([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)NC(C4C(C(C(C(O4)SC)O)O)O)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。